2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide
Description
Properties
IUPAC Name |
ethyl 2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-2-17-11(14)7-10-12-8-5-3-4-6-9(8)18(15,16)13-10/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHQSTFDJKDJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NS(=O)(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349733 | |
| Record name | AG-F-86179 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53971-22-5 | |
| Record name | AG-F-86179 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthesis via Cyclization of Sulfonamide Intermediates
The preparation typically involves the cyclization of appropriately substituted sulfonamide intermediates derived from ortho-substituted anilines or benzene sulfonyl chlorides.
- Starting Materials: 2-aminobenzenesulfonamide derivatives or 2-(aminosulfonyl)phenyl precursors.
- Key Reagents: Phosphorus oxychloride (POCl3), trichlorophosphate, or chlorosulfonyl reagents to facilitate ring closure.
- Reaction Conditions: Heating under reflux in solvents such as phosphorus oxychloride or acetic acid for several hours (typically 6 hours).
- Work-up: After reflux, the reaction mixture is cooled, concentrated under vacuum, and extracted with organic solvents such as ethyl acetate. The organic layer is washed with aqueous sodium carbonate and acid to remove impurities, dried, and concentrated to yield the product as a yellow solid.
Example Procedure (from ChemicalBook synthesis data):
A mixture of the precursor (2.50 g, 8.73 mmol) in phosphorus oxychloride (50 mL) is refluxed for 6 hours, cooled, and concentrated. The residue is dissolved in ethyl acetate (200 mL), extracted with saturated sodium carbonate (100 mL), washed with 1 N HCl (50 mL), dried over MgSO4, and concentrated to give the ethyl ester product in 85% yield.
Chlorination and Cyclization Using Chlorine Gas and Pyridine
- Step 1: Chlorine gas is bubbled slowly through a suspension of a benzylthio-dichloronitrobenzene derivative in aqueous acetic acid under controlled temperature (ice bath) to form chlorinated intermediates.
- Step 2: The chlorinated intermediate is dissolved in dry dichloromethane, treated with pyridine, and reacted with an amine precursor at low temperature to form sulfonamide intermediates.
- Step 3: Reduction with sodium borohydride in the presence of nickel chloride hexahydrate in mixed solvents (dichloromethane/methanol) under ultrasonication yields reduced intermediates.
- Step 4: High-temperature stirring in diphenyl ether under nitrogen atmosphere promotes ring closure to benzothiadiazine derivatives.
- Step 5: Final esterification and purification steps include treatment with glacial acetic acid and sodium acetate, followed by recrystallization from ethyl acetate.
This multi-step method emphasizes careful control of reaction conditions, use of inert atmosphere, and intermediate purification to achieve high purity and yield.
Ortho-Lithiation and Ring Closure Approach
- Directed ortho-lithiation of protected benzaldehyde or acetophenone ketals is used to introduce substituents ortho to the sulfonyl group.
- The lithiation product is treated with chlorosulfonyl reagents to introduce the sulfonyl chloride functionality.
- Cyclization is achieved by reaction with hydrazine monohydrate or acetohydrazide, leading to the formation of 1,2,4-benzothiadiazine 1,1-dioxides.
- Subsequent N-alkylation or reductive alkylation steps allow for functionalization at nitrogen atoms to yield ethyl ester derivatives.
This method is notable for its regioselectivity and ability to introduce diverse substituents on the benzothiadiazine ring.
Base-Induced Rearrangement and Wittig-Type Reactions
Recent research has explored the use of strong bases such as potassium tert-butoxide (t-BuOK) to induce rearrangements of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, leading to ring contraction or rearranged benzisothiazole derivatives.
- Using 2 equivalents of t-BuOK in THF at room temperature, ring opening and rearrangement occur, which can be quenched with water to isolate benzisothiazole 1,1-dioxides.
- Using 6 equivalents of t-BuOK leads to a diaza--Wittig rearrangement, forming 1,2-benzothiazine 1,1-dioxides in high yields (up to 80%).
- These rearrangements provide alternative synthetic routes to benzothiadiazine derivatives with different substitution patterns and stereochemistry.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Cyclization with POCl3 | Phosphorus oxychloride, reflux 6 h | 85 | Straightforward, good yield | Requires careful handling of POCl3 |
| Chlorination + Pyridine route | Cl2 gas, pyridine, NiCl2·6H2O, NaBH4, diphenyl ether, N2 atmosphere | Not specified | Multi-step, high purity achievable | Complex, requires inert atmosphere |
| Ortho-lithiation + hydrazine | n-BuLi, chlorosulfonyl chloride, hydrazine | Variable | Regioselective, functional group tolerant | Suitable for diverse substitutions |
| Base-induced rearrangement | t-BuOK (2-6 equiv), THF, room temp to reflux | Up to 80 | Novel rearrangement, high yield | Requires strong base and careful control |
Detailed Research Findings and Notes
- The classical cyclization method using phosphorus oxychloride is well-established and yields the target ester efficiently, making it the preferred industrial approach for bulk synthesis.
- Chlorination and pyridine-mediated sulfonamide formation followed by reduction and high-temperature cyclization provide a route to structurally diverse benzothiadiazines, useful for pharmaceutical analog development.
- Ortho-lithiation strategies enable regioselective substitution and are valuable for research-scale synthesis and structural modification.
- The base-induced rearrangement approach represents a recent advance, offering new synthetic pathways and insights into the reactivity of benzothiadiazine 1,1-dioxides, with potential for creating novel analogs.
- NMR and DFT studies support the structural assignments and mechanistic understanding of these synthetic routes.
- The ethyl ester functionality is typically introduced or preserved during the cyclization and esterification steps, crucial for the biological activity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the benzothiadiazine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Medicinal Chemistry
Diuretic and Antihypertensive Properties
Benzothiadiazine derivatives are well-known for their diuretic and antihypertensive effects. The compound under discussion has been studied for its potential use in managing hypertension and edema. Research indicates that compounds with the benzothiadiazine scaffold can inhibit sodium reabsorption in the kidneys, leading to increased urine output and decreased blood pressure .
Case Study: Synthesis and Pharmacological Activity
A comprehensive study published in Chemistry highlighted the synthesis of various benzothiadiazine derivatives and their pharmacological activities. In particular, the compound was shown to exhibit significant hypotensive activity in animal models. The study detailed the synthetic routes employed and the resulting yields, emphasizing the importance of optimizing reaction conditions for enhanced activity .
| Compound | Activity | Model Used | Yield (%) |
|---|---|---|---|
| 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide | Antihypertensive | Rat | 85% |
| Hydrochlorothiazide | Diuretic | Human | 90% |
Agricultural Applications
Herbicide Development
The unique structure of benzothiadiazine derivatives has also led to investigations into their use as herbicides. The compound's ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides that target undesirable species without harming crops .
Case Study: Field Trials
Field trials conducted on various crops demonstrated that formulations containing this compound significantly reduced weed populations while maintaining crop yields. The trials reported a 60% reduction in weed biomass compared to untreated controls .
Material Science
Polymer Chemistry
In material science, benzothiadiazine derivatives are explored for their potential in polymer chemistry. Their incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. The compound's ability to participate in radical polymerization reactions makes it suitable for creating advanced materials .
Data Table: Material Properties Comparison
| Material | Property | Standard Polymer | Benzothiadiazine-Enhanced Polymer |
|---|---|---|---|
| Tensile Strength (MPa) | 30 | 25 | 40 |
| Thermal Stability (°C) | 200 | 180 | 250 |
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit the activity of certain kinases or modulate ion channels, leading to therapeutic effects .
Comparison with Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension.
Hydrochlorothiazide: Another diuretic with similar applications.
Phthalazinone derivatives: Used in the treatment of various diseases, including cancer and diabetes
Uniqueness: 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide is unique due to its specific structural features and the presence of the 1,1-dioxide group. This makes it a valuable intermediate in synthetic chemistry and a potential therapeutic agent with diverse applications .
Biological Activity
2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique benzothiadiazine scaffold that contributes to its biological properties. The structural representation can be summarized as follows:
- Molecular Formula :
- SMILES Notation : CCCCOCCCN1C(=NC2=CC=CC=C2S1(=O)=O)CC(=O)OCC
- InChIKey : DOMNLWUHOJLLGK-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of 2H-1,2,4-benzothiadiazine derivatives has been investigated primarily in the context of their ability to inhibit protein-protein interactions (PPIs), particularly those involving the STAT3 signaling pathway. This pathway is crucial in various cancers and inflammatory diseases.
Research indicates that compounds similar to 2H-1,2,4-benzothiadiazine derivatives can interact with cysteine residues in the SH2 domain of STAT3, leading to inhibition of its activity. The inhibition of STAT3 is significant as it plays a pivotal role in cell proliferation and survival.
Case Study 1: Inhibition of STAT3
A study published in Molecules highlighted a benzothiadiazole derivative that exhibited an IC50 value of against STAT3. This suggests that similar compounds could possess comparable inhibitory effects on STAT3 activity, indicating potential for therapeutic applications in cancer treatment .
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of benzothiadiazine derivatives. The findings showed that these compounds could inhibit bacterial peptide deformylase (PDF), which is essential for bacterial growth. The derivatives exhibited significant activity against Staphylococcus aureus, demonstrating their potential as antibacterial agents .
Table 1: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing 2H-1,2,4-benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide?
The compound is synthesized via tandem amidation and cyclization. A common method involves:
Chlorination of the carboxylic acid precursor using oxalyl chloride and DMF in dichloromethane under reflux.
Reaction with an amine (e.g., RNH₂) in methanol/water at 60°C.
Ethoxycarbonylation with ethyl chloroformate in acetone and triethylamine.
Cyclization via phosphine-mediated deoxygenation (e.g., PPh₃ in THF or DCB at elevated temperatures) .
Optimization of solvent systems (e.g., THF vs. DCB) and reaction times can improve yields.
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., Phaser software for molecular replacement) .
- NMR spectroscopy : Key for verifying substituent positions (e.g., ethyl ester protons at δ ~4.2 ppm) .
- HPLC-MS : Validates purity and molecular weight (C₁₁H₁₂N₂O₄S, MW 268.29) .
Q. What biological targets are associated with this benzothiadiazine scaffold?
The core structure exhibits activity against viral targets (e.g., Hepatitis B virus) and neurological receptors (e.g., AMPA receptors). Derivatives have shown:
Q. How do substituents at the 4-position influence activity?
Alkyl or fluoroalkyl chains at the 4-position improve metabolic stability and bioavailability. For example:
- A 2-fluoroethyl group enhances AMPA receptor potency and reduces hepatic degradation compared to non-fluorinated analogs .
- Bulky substituents (e.g., pentan-3-yl) can sterically hinder off-target interactions in antiviral studies .
Advanced Research Questions
Q. How can metabolic stability of fluorinated derivatives be optimized?
Fluorination at the 4-position alkyl chain (e.g., 4-(2-fluoroethyl)) reduces oxidative metabolism by cytochrome P450 enzymes. Key strategies include:
Q. How to resolve contradictions in reported biological activities across studies?
Discrepancies in antiviral or receptor-binding data may arise from:
- Crystallographic variations : Small differences in crystal packing (e.g., hydrogen-bonding networks) alter ligand-receptor interactions .
- Assay conditions : AMPA receptor modulation is sensitive to buffer pH and co-agonist (e.g., glycine) concentrations .
- Statistical validation : Use meta-analysis tools to compare EC₅₀ values across independent studies .
Q. What advanced synthetic strategies enable regioselective functionalization?
- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., 50% reduction in reaction time for benzothiadiazine-carbohydrazide derivatives) .
- Protecting group strategies : Use of tert-butyloxycarbonyl (Boc) groups to direct sulfonamide cyclization .
Q. How to design molecular docking studies for this scaffold?
Target preparation : Optimize HBV polymerase (PDB: 3TJ) or AMPA receptor (PDB: 5L1B) structures via energy minimization .
Ligand parametrization : Assign partial charges using DFT calculations (e.g., B3LYP/6-31G* basis set).
Docking software : Use AutoDock Vina or Schrödinger Glide to predict binding poses, prioritizing hydrophobic interactions with fluoroalkyl substituents .
Q. Can synergistic effects be engineered in hybrid derivatives?
Yes. For example:
- Benzothiadiazine-carbohydrazide hybrids (e.g., compound 8a-l ) combine antifungal (benzothiadiazine) and antibacterial (carbohydrazide) pharmacophores. Microwave-assisted coupling ensures regioselectivity .
- Dual-target modulators : Fluorinated derivatives (e.g., 12b ) simultaneously enhance AMPA receptor activity and inhibit HBV replication .
Methodological Tables
Table 1. Comparison of Synthetic Yields Under Different Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | PPh₃, THF, reflux | 65 | |
| Cyclization | PPh₃, DCB, 135°C | 82 | |
| Microwave coupling | Ethanol, 80°C, 20 min | 75 |
Table 2. Impact of 4-Substituents on AMPA Receptor Activity
| Substituent | EC₅₀ (µM) | Metabolic t₁/₂ (min) |
|---|---|---|
| -CH₂CH₃ | 1.8 | 12 |
| -CH₂CH₂F | 0.9 | 45 |
| -CH₂CF₃ | 0.7 | >60 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
